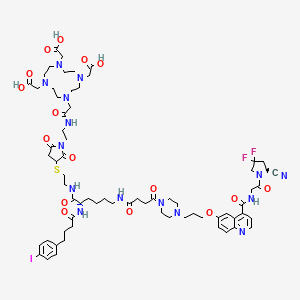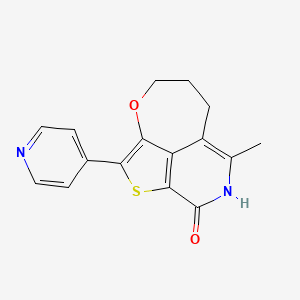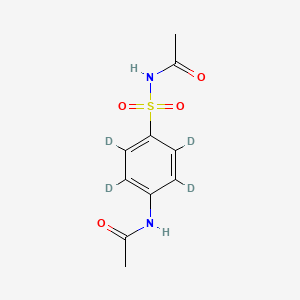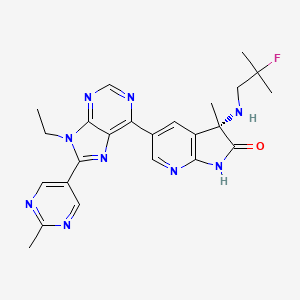
PI3Kdelta-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Kdelta-IN-9 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with an IC50 value of 3.8 nM . This compound is primarily used in research settings to study the PI3K/Akt/mTOR signaling pathway, which is crucial in various cellular processes such as growth, proliferation, and survival . This compound is particularly significant in cancer research due to its role in modulating immune responses and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3Kdelta-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
PI3Kdelta-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
PI3Kdelta-IN-9 has a wide range of scientific research applications, including:
Mechanism of Action
PI3Kdelta-IN-9 exerts its effects by selectively inhibiting the activity of PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3) . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cellular growth, proliferation, and survival . This compound specifically targets the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in hematopoietic cells .
Comparison with Similar Compounds
Similar Compounds
Idelalisib: Another selective PI3Kδ inhibitor used in the treatment of certain hematological malignancies.
AZD8835: A dual PI3Kα/δ inhibitor with applications in cancer research.
Uniqueness
PI3Kdelta-IN-9 is unique due to its high selectivity for PI3Kδ and its potent inhibitory activity with an IC50 value of 3.8 nM . This makes it a valuable tool for studying the specific role of PI3Kδ in various cellular processes and disease states .
Properties
Molecular Formula |
C24H26FN9O |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(3S)-5-[9-ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl]-3-[(2-fluoro-2-methylpropyl)amino]-3-methyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C24H26FN9O/c1-6-34-20(15-9-26-13(2)27-10-15)32-18-17(29-12-30-21(18)34)14-7-16-19(28-8-14)33-22(35)24(16,5)31-11-23(3,4)25/h7-10,12,31H,6,11H2,1-5H3,(H,28,33,35)/t24-/m0/s1 |
InChI Key |
YYXYTTPRFNUTKT-DEOSSOPVSA-N |
Isomeric SMILES |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)[C@@]4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
Canonical SMILES |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)C4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


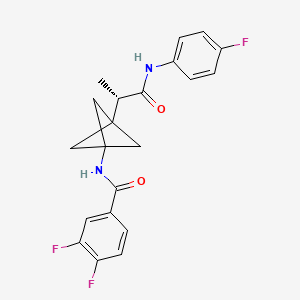

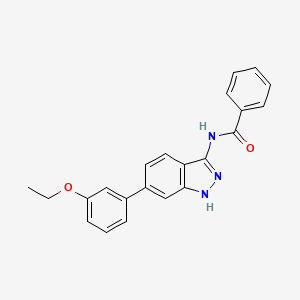
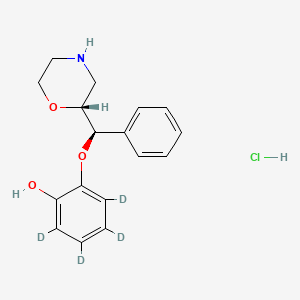
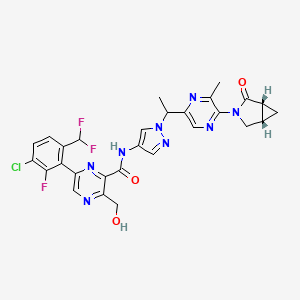
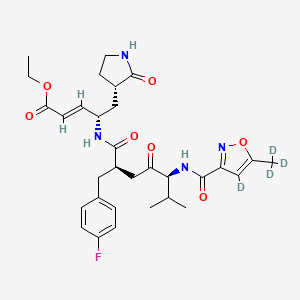
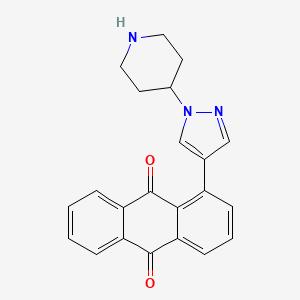
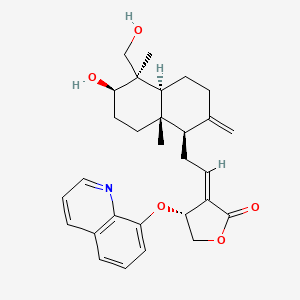
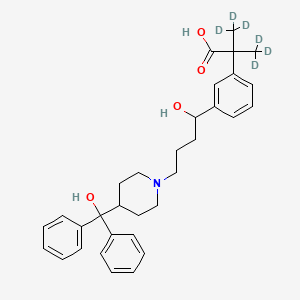
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
